molecular formula C10H11Cl2NO B2593712 N-(3,5-dichlorophenyl)-2-methylpropanamide CAS No. 7243-71-2

N-(3,5-dichlorophenyl)-2-methylpropanamide

Cat. No. B2593712
CAS RN: 7243-71-2
M. Wt: 232.1
InChI Key: YJQGNYHTBOOPTH-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-methylpropanamide, also known as DCPA, is a synthetic herbicide that is widely used in agriculture. It belongs to the chemical class of amides and is known for its selective action against grassy weeds. DCPA is used to control weeds in a variety of crops, including corn, soybeans, potatoes, and vegetables.

Scientific Research Applications

Antibacterial Research: Efflux Inhibition

N-(3,5-dichlorophenyl)-2-methylpropanamide has been investigated as an efflux inhibitor (EI) against Mycobacterium tuberculosis. EIs are adjuvant therapies that enhance existing treatments by slowing down the emergence of drug resistance. In the context of tuberculosis, where drug-resistant strains pose a global health threat, this compound shows promise. Despite some challenges related to toxicity and drug-likeness, it exhibits encouraging overall activity against M. tuberculosis energetics .

Rac Activation Inhibition

Another intriguing application involves inhibiting Rac activation. N-(3,5-dichlorophenyl)benzenesulfonamide (a derivative of our compound) acts as an inhibitor of Rac activation by Dock5. Rac proteins play essential roles in cell migration, cytoskeletal dynamics, and signaling pathways. By targeting Rac activation, this compound may have implications in cancer research and other cellular processes .

Antiandrogenic Activity

In vitro and in vivo assays have revealed that N-(3,5-dichlorophenyl)-2-methylpropanamide exhibits antiandrogenic activity. Antiandrogens interfere with androgen receptor signaling and can impact reproductive health. Understanding its effects on androgen pathways is crucial for assessing its potential therapeutic applications and environmental impact .

Medicinal Chemistry Challenges

The compound’s medicinal chemistry challenges include toxicity and drug-likeness. Researchers are actively working on derivatives with balanced efflux inhibitory characteristics, tolerable toxicity profiles, and favorable physicochemical properties. Solving these challenges could lead to improved drug candidates for various applications .

Computational Modeling and Predictive Studies

N-(3,5-dichlorophenyl)-2-methylpropanamide is also a subject of computational studies. Researchers use molecular modeling and simulations to predict its interactions with biological targets, assess binding affinities, and guide further experimental investigations.

properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c1-6(2)10(14)13-9-4-7(11)3-8(12)5-9/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQGNYHTBOOPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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